![molecular formula C21H15ClF2N4O B11175480 6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175480.png)
6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 3,5-difluoroaniline to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring, followed by further cyclization with anthranilic acid to form the quinazoline ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products
The major products formed from these reactions include various substituted quinazoline and triazoloquinazoline derivatives, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-triazino[4,3-a]quinoxalines: These compounds also contain a triazole ring and have been studied for their anticancer and antimicrobial properties
Uniqueness
6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chloro and difluoro substituents enhances its potency and selectivity compared to similar compounds .
Biological Activity
6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features a triazoloquinazolinone core that is believed to confer various biological activities. This article explores the biological activity of this compound through synthesis methods, biological evaluations, and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : C21H15ClF2N4O
- Molecular Weight : Approximately 480.8 g/mol
The compound's unique structural features include:
- A 4-chlorophenyl group
- A 3,5-difluorophenyl group
These substituents enhance its reactivity and potential biological activity .
Synthesis
The synthesis of this compound typically involves several key steps including:
- Formation of the triazoloquinazolinone core.
- Introduction of the chlorophenyl and difluorophenyl groups through electrophilic aromatic substitution.
These synthetic routes are essential for producing the compound in a laboratory setting and can vary based on desired modifications .
Biological Activity
Research has indicated that compounds within the triazoloquinazoline class exhibit significant pharmacological properties. Notable biological activities include:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has demonstrated effectiveness against human colon cancer cell lines (HCT-116 and HT-29) with IC50 values indicating potent anticancer effects .
- Mechanism of Action : The compound has been found to induce apoptosis in cancer cells through the mitochondrial apoptotic pathway. This involves up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl2 .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | Similar triazoloquinazoline core; methyl group instead of trifluoromethyl | Antitumor activity reported |
6-(3-chlorophenyl)-9-(3-fluorophenyl)-5-hydroxy-7-methyl-[1,2]triazolo[5,1-b]quinazolin-8(4H)-one | Hydroxyl group; different fluorination pattern | Antimicrobial properties noted |
9-(3-fluorophenyl)-6-(4-fluorophenyl)-5-hydroxy-[1,2]triazolo[5,1-b]quinazolin-8(4H)-one | Different substitution patterns; lacks chlorine | Potential enzyme inhibitor |
This comparison highlights how variations in substituents affect biological activity and therapeutic potential .
Case Studies
Recent studies focusing on the anticancer properties of related triazolo compounds have provided insights into their mechanisms and efficacy. For example:
Properties
Molecular Formula |
C21H15ClF2N4O |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H15ClF2N4O/c22-14-3-1-11(2-4-14)12-7-17-19(18(29)8-12)20(28-21(27-17)25-10-26-28)13-5-15(23)9-16(24)6-13/h1-6,9-10,12,20H,7-8H2,(H,25,26,27) |
InChI Key |
YSYVWXUWTCHSJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC(=CC(=C4)F)F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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